

Mitigation of N-Nitroso Ticagrelor formation in active pharmaceutical ingredients

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Technical Support Center: Mitigation of N-Nitroso Ticagrelor Formation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ticagrelor and potential N-nitrosamine impurities.

Frequently Asked Questions (FAQs)

Q1: We are observing a potential **N-nitroso Ticagrelor** impurity in our analysis. How can we confirm its identity?

A1: It is crucial to understand that under typical nitrosating conditions, Ticagrelor has been reported to preferentially form a cyclized 4,5-dihydroisoxazole derivative rather than the **N-Nitroso Ticagrelor** impurity.[1][2][3] This cyclized product has the same molecular mass as **N-Nitroso Ticagrelor**, which can lead to misidentification by mass spectrometry (MS) alone.[1]

To confirm the identity of the impurity, we recommend the following:

Advanced Spectroscopic Analysis: Employ 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY, HSQC, and HMBC) and Infrared (IR) spectroscopy.[1][2]
 These techniques can distinguish between the N-nitroso and the cyclized isooxazole structures.

Troubleshooting & Optimization





• Chromatographic Separation: Develop a robust Liquid Chromatography (LC) method that can separate Ticagrelor, **N-Nitroso Ticagrelor**, and the cyclized impurity. Co-injection with a characterized standard of the cyclized impurity can aid in peak identification.[4]

Q2: What are the primary root causes for the formation of nitrosamine impurities in pharmaceutical products?

A2: The formation of N-nitrosamines in pharmaceuticals is generally attributed to the reaction between a nitrosating agent (derived from nitrite sources) and a secondary or tertiary amine.[5] [6][7] Key contributing factors include:

- Presence of Nitrite Impurities: Nitrites can be present in raw materials, excipients, and even water used in the manufacturing process.[6][8][9]
- Vulnerable Amine Substrates: The active pharmaceutical ingredient (API) itself, like
 Ticagrelor (a secondary amine), or its degradation products can act as the amine substrate.
 [2][5]
- Favorable Reaction Conditions: Acidic pH, elevated temperatures, and the presence of a liquid phase (e.g., during wet granulation) can promote the formation of nitrosamines.[7][10] [11][12]

Q3: What are the general strategies to mitigate the risk of nitrosamine formation in a drug product?

A3: A comprehensive risk-based approach is recommended by regulatory agencies like the FDA and EMA.[5][10][13][14] Key mitigation strategies include:

- Raw Material Control:
 - Screen and select excipients and other raw materials with low nitrite content.[8][10][15]
 - Establish a robust supplier qualification program.[5][14]
- Formulation and Process Optimization:



- pH Control: Maintaining a neutral or basic pH can significantly inhibit nitrosamine formation.[10][11]
- Inhibitors and Scavengers: Incorporate antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), or nitrite scavengers like amino acids into the formulation.[6]
 [7][8]
- Manufacturing Process: Consider switching from wet granulation to direct compression to minimize the presence of water and heat, which can accelerate the reaction.[7][8]
- Packaging and Storage:
 - Use packaging materials that are impermeable to moisture and do not contain nitrocellulose.[7]
 - Optimize storage conditions to control temperature and humidity.[7]

Troubleshooting Guide



Observed Issue	Potential Root Cause(s)	Recommended Action(s)
Peak detected with the same mass as N-Nitroso Ticagrelor.	The impurity is likely the cyclized 4,5-dihydroisoxazole derivative of Ticagrelor, not the N-nitroso impurity.[1][2][3][16]	1. Perform structural elucidation using 1D/2D NMR and IR spectroscopy. 2. Develop a specific LC method to differentiate between the two isomers.[4] 3. If confirmed as the cyclized impurity, document the findings in a synthesis failure report for regulatory purposes.[17]
Low levels of nitrosamine impurities are consistently detected.	- Trace levels of nitrites in excipients.[15][18] - Sub-optimal pH during processing or in the final formulation.[11] - High moisture content in the formulation.[8]	1. Screen different lots and suppliers of excipients for lower nitrite content.[7] 2. Incorporate a pH modifier to maintain a neutral to basic microenvironment.[6] 3. Add an antioxidant like ascorbic acid to the formulation.[10]
Nitrosamine levels increase during stability studies.	- Ingress of moisture into the packaging Degradation of the API or excipients leading to the formation of reactive amines.[19] - Interaction with packaging materials.	1. Evaluate and select more protective packaging with better moisture barrier properties.[7] 2. Conduct forced degradation studies to understand the degradation pathways of Ticagrelor and potential formation of amine degradants.[19] 3. Ensure packaging materials do not leach nitrosating agents.

Quantitative Data Summary

The following tables provide an overview of typical nitrite levels in common excipients and the potential impact of various mitigation strategies on nitrosamine formation.



Table 1: Illustrative Nitrite Levels in Common Pharmaceutical Excipients

Excipient	Average Nitrite Level (ppm)
Microcrystalline Cellulose (MCC)	0.1 - 3.0
Lactose Monohydrate	< 0.1
Croscarmellose Sodium	0.5 - 2.0
Povidone	< 0.2
Magnesium Stearate	1.0 - 5.0

Note: Nitrite levels can vary significantly between suppliers and batches. It is essential to test specific lots of excipients used in formulation development.[15][20]

Table 2: Example of Mitigation Strategy Effectiveness on Nitrosamine Formation

Mitigation Strategy	Formulation Condition	Theoretical Nitrosamine Reduction (%)
Excipient Selection	Replacing high-nitrite MCC with a low-nitrite grade.	50 - 90%[8][15]
pH Modification	Adjusting formulation pH from 4.5 to 6.5.	> 90%[11]
Antioxidant Addition	Incorporation of 0.1% w/w Ascorbic Acid.	70 - 95%[8]
Process Change	Switching from wet granulation to direct compression.	60 - 80%[7][8]

Note: The effectiveness of each strategy is formulation-dependent and should be confirmed through experimental studies.

Experimental Protocols



Protocol 1: LC-MS/MS Method for the Detection of **N-Nitroso Ticagrelor** and its Cyclized Impurity

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A time-programmed gradient from 95% A to 95% B over 15 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for Ticagrelor, N-Nitroso Ticagrelor, and the cyclized impurity.
- Sample Preparation:
 - Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
 - Filter the sample through a 0.22 μm filter before injection.
- Data Analysis:
 - Integrate the peak areas for each analyte.



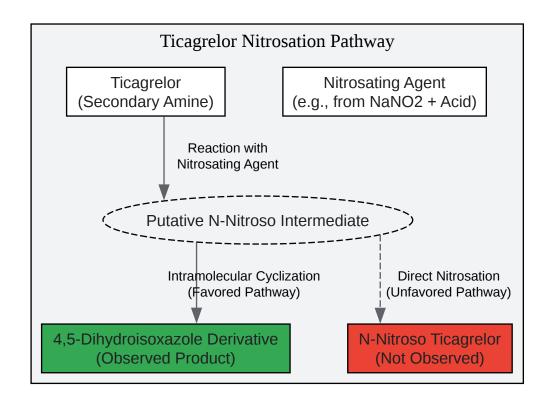
Quantify the impurities using a validated standard curve.

Protocol 2: NMR Spectroscopy for Structural Elucidation

- Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
- Sample Preparation:
 - Isolate a sufficient quantity of the impurity of interest using preparative HPLC.
 - Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Experiments to Perform:
 - 1D NMR: ¹H NMR, ¹³C NMR, and DEPT-135.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for distinguishing between the N-N=O and the C-O-N linkages.
- Data Analysis:
 - Process and analyze the spectra to assign all proton and carbon signals.
 - Compare the observed chemical shifts and coupling patterns with the expected structures
 of N-Nitroso Ticagrelor and the 4,5-dihydroisoxazole derivative to confirm the correct
 structure.

Visualizations

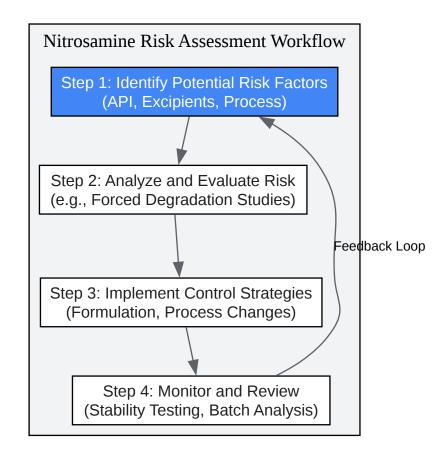




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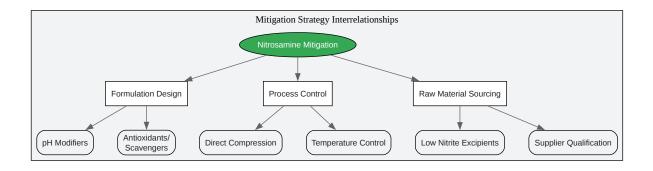
Caption: Reaction pathway of Ticagrelor under nitrosating conditions.





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Caption: General workflow for nitrosamine risk assessment.





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Caption: Logical relationships of nitrosamine mitigation strategies.

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